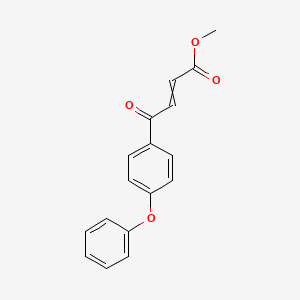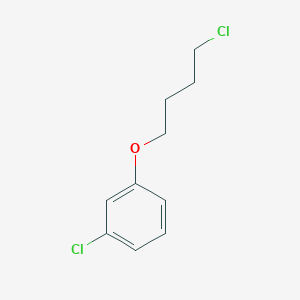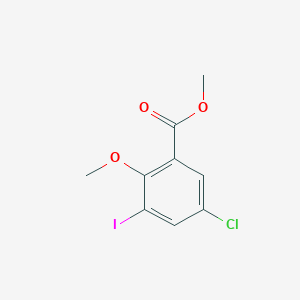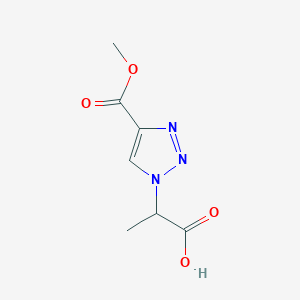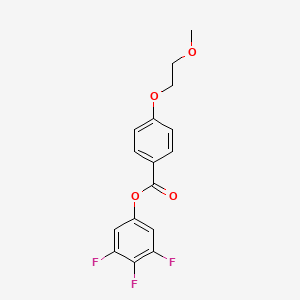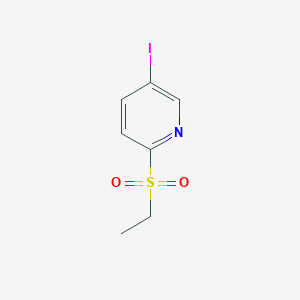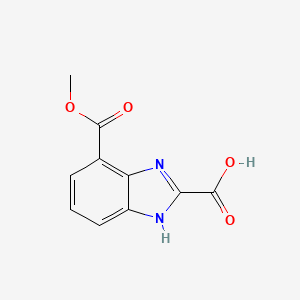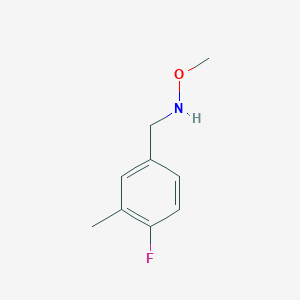
2-(2-bromo-4-methoxyphenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO2 It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 4-position The compound also contains a propan-2-ol group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxyacetophenone followed by a Grignard reaction. The steps are as follows:
Bromination: 4-methoxyacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Grignard Reaction: The brominated product is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
2-(2-bromo-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methoxyphenylpropan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(2-Bromo-4-methoxy-phenyl)-propan-2-one.
Reduction: Formation of 4-methoxyphenylpropan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-bromo-4-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-bromo-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the phenyl ring can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.
相似化合物的比较
Similar Compounds
2-Bromo-4-methoxyacetophenone: Similar structure but lacks the propan-2-ol group.
4-Methoxyphenylpropan-2-ol: Similar structure but lacks the bromine atom.
2-Bromo-4-methoxyphenylacetic acid: Similar structure but contains a carboxylic acid group instead of the propan-2-ol group.
Uniqueness
2-(2-bromo-4-methoxyphenyl)propan-2-ol is unique due to the presence of both the bromine atom and the propan-2-ol group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C10H13BrO2 |
|---|---|
分子量 |
245.11 g/mol |
IUPAC 名称 |
2-(2-bromo-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6,12H,1-3H3 |
InChI 键 |
PPWJOPXVWNSSND-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C=C(C=C1)OC)Br)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

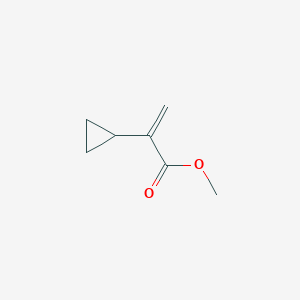
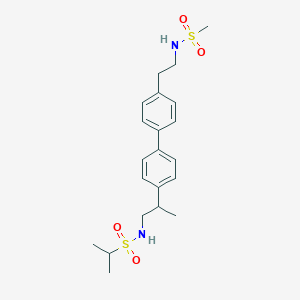
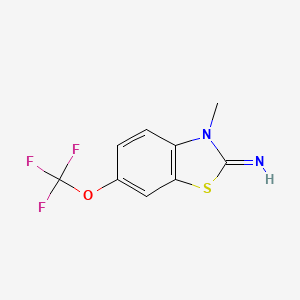

![4,4'-Dihydroxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B8537633.png)
